molecular formula C7H13NO B13516227 (3S,4S)-3-Methylpiperidine-4-carbaldehyde

(3S,4S)-3-Methylpiperidine-4-carbaldehyde

Cat. No.: B13516227
M. Wt: 127.18 g/mol
InChI Key: OVOOYXPWTBOKTP-RNFRBKRXSA-N
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Description

(3S,4S)-3-Methylpiperidine-4-carbaldehyde is an organic compound with a piperidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-Methylpiperidine-4-carbaldehyde typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, followed by oxidation to introduce the aldehyde group. Specific reaction conditions, such as the choice of reducing and oxidizing agents, temperature, and solvents, play a crucial role in the efficiency and yield of the synthesis .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis techniques that can be scaled up from laboratory procedures. These methods may include continuous flow reactions and the use of automated systems to ensure consistent quality and high yield .

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-Methylpiperidine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound yields the corresponding carboxylic acid, while reduction produces the primary alcohol .

Scientific Research Applications

(3S,4S)-3-Methylpiperidine-4-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (3S,4S)-3-Methylpiperidine-4-carbaldehyde exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4S)-3-Methylpiperidine-4-carbaldehyde is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(3S,4S)-3-methylpiperidine-4-carbaldehyde

InChI

InChI=1S/C7H13NO/c1-6-4-8-3-2-7(6)5-9/h5-8H,2-4H2,1H3/t6-,7-/m1/s1

InChI Key

OVOOYXPWTBOKTP-RNFRBKRXSA-N

Isomeric SMILES

C[C@@H]1CNCC[C@@H]1C=O

Canonical SMILES

CC1CNCCC1C=O

Origin of Product

United States

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